molecular formula C66H138N6O9S B10831445 ZA3-Ep10

ZA3-Ep10

Cat. No.: B10831445
M. Wt: 1191.9 g/mol
InChI Key: IVEIUBBMCYOZFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a highly branched, amphiphilic molecule featuring multiple 2-hydroxydecyl amine groups, a propane sulfonate backbone, and dimethylazaniumyl termini.

Properties

Molecular Formula

C66H138N6O9S

Molecular Weight

1191.9 g/mol

IUPAC Name

3-[2-[3-[2-[bis[2-[bis(2-hydroxydecyl)amino]ethyl]amino]ethyl-(2-hydroxydecyl)amino]propanoylamino]ethyl-dimethylazaniumyl]propane-1-sulfonate

InChI

InChI=1S/C66H138N6O9S/c1-8-13-18-23-28-33-39-61(73)56-69(46-44-66(78)67-45-54-72(6,7)53-38-55-82(79,80)81)50-47-68(48-51-70(57-62(74)40-34-29-24-19-14-9-2)58-63(75)41-35-30-25-20-15-10-3)49-52-71(59-64(76)42-36-31-26-21-16-11-4)60-65(77)43-37-32-27-22-17-12-5/h61-65,73-77H,8-60H2,1-7H3,(H-,67,78,79,80,81)

InChI Key

IVEIUBBMCYOZFH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(CN(CCC(=O)NCC[N+](C)(C)CCCS(=O)(=O)[O-])CCN(CCN(CC(CCCCCCCC)O)CC(CCCCCCCC)O)CCN(CC(CCCCCCCC)O)CC(CCCCCCCC)O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s unique structure invites comparison with three classes of analogs:

2.1. Amphiphilic Surfactants

Compounds like sodium dodecyl sulfate (SDS) or polysorbates share sulfonate or hydroxylated alkyl chains but lack the branched amine architecture. Key differences include:

  • Bioactivity : Branched amines in the target compound may enhance membrane permeability or antimicrobial activity compared to linear surfactants .
  • Stability : The 2-hydroxydecyl groups could improve oxidative stability relative to unsaturated alkyl chains in natural surfactants (e.g., saponins) .
2.2. Polyamine-Based Drug Carriers

Similar to polyethylenimine (PEI) or dendrimers, this compound’s tertiary amine groups may facilitate nucleic acid binding.

2.3. Natural Bioactive Compounds

While structurally distinct from terpenes or alkaloids, the compound’s hydroxylated alkyl chains mimic lipid-like components of essential oils, which modulate bioactivity through membrane interaction . Unlike volatile essential oil constituents, its high molecular weight and sulfonate group may enhance persistence in biological systems.

Data Tables: Key Comparative Properties

Property Target Compound SDS PEI Terpenes
Molecular Weight ~1200–1500 Da (estimated) 288 Da 10,000–70,000 Da 100–300 Da
Charge Zwitterionic (sulfonate + amines) Anionic Cationic Neutral
Bioactivity Hypothesized antimicrobial/drug delivery Denaturant Gene delivery Antimicrobial/aromatic
Source Synthetic Synthetic Synthetic Natural (plants)

Research Findings and Gaps

  • Synthesis Challenges : The compound’s branching and multiple functional groups likely require multi-step organic synthesis, akin to complex plant-derived biomolecules .
  • Bioactivity Potential: Its structure suggests ferroptosis-inducing capabilities (via redox-active amines) similar to FINs, though this requires validation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.